1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone
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Overview
Description
1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an appropriate base to form the corresponding 1,3,4-oxadiazole-2-thione.
Substitution reaction: The oxadiazole-2-thione is then reacted with 2,4-dichlorophenoxyacetic acid or its derivatives to introduce the 2,4-dichlorophenoxy group.
Coupling with 4-butoxyphenyl group: The final step involves coupling the intermediate with 4-butoxyphenyl ethanone under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Agriculture: The compound could be explored for its herbicidal or pesticidal properties.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone would depend on its specific application. For example:
Antimicrobial activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Anticancer activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Herbicidal activity: The compound could disrupt photosynthesis or other essential processes in plants.
Comparison with Similar Compounds
Similar Compounds
1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl)ethanone: A similar compound without the thioxo group.
1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)ethanone: A thiadiazole analog.
Uniqueness
1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone is unique due to the presence of both the oxadiazole and thioxo groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H20Cl2N2O4S |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-2-[5-[(2,4-dichlorophenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C21H20Cl2N2O4S/c1-2-3-10-27-16-7-4-14(5-8-16)18(26)12-25-21(30)29-20(24-25)13-28-19-9-6-15(22)11-17(19)23/h4-9,11H,2-3,10,12-13H2,1H3 |
InChI Key |
KCHFKUQIAAESQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CN2C(=S)OC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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